2-(Aminomethyl)butanenitrile hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Aminomethyl)butanenitrile hydrochloride is an organic compound with the molecular formula C5H11N2Cl It is a derivative of butanenitrile, where an aminomethyl group is attached to the second carbon atom of the butanenitrile chain, and it is present in its hydrochloride salt form
Preparation Methods
Synthetic Routes and Reaction Conditions
From Halogenoalkanes: The halogenoalkane (e.g., 2-chlorobutane) is heated under reflux with a solution of sodium or potassium cyanide in ethanol. The halogen is replaced by a -CN group, forming butanenitrile.
From Amides: Amides can be dehydrated by heating with phosphorus (V) oxide (P4O10) to form nitriles.
From Aldehydes and Ketones: Aldehydes and ketones react with hydrogen cyanide to form hydroxynitriles, which can be further processed to introduce the aminomethyl group.
Industrial Production Methods
Industrial production of 2-(Aminomethyl)butanenitrile hydrochloride typically involves large-scale synthesis using the above methods, optimized for yield and purity. The process may include additional purification steps such as recrystallization and distillation to obtain the hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically resulting in the formation of corresponding amides or carboxylic acids.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of nitriles to amines.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Amides and carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(Aminomethyl)butanenitrile hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)butanenitrile hydrochloride involves its interaction with various molecular targets. The aminomethyl group can act as a nucleophile, participating in reactions with electrophilic centers in other molecules. The nitrile group can be reduced to form primary amines, which can further interact with biological targets such as enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
Butanenitrile: Lacks the aminomethyl group, making it less reactive in certain nucleophilic substitution reactions.
2-Aminobutanenitrile: Similar structure but without the hydrochloride salt form, affecting its solubility and reactivity.
2-(Aminomethyl)propanenitrile: Similar but with a different carbon chain length, affecting its physical and chemical properties.
Uniqueness
2-(Aminomethyl)butanenitrile hydrochloride is unique due to the presence of both the aminomethyl and nitrile groups, which confer distinct reactivity and potential for diverse applications in synthesis and research.
Properties
CAS No. |
2913268-31-0 |
---|---|
Molecular Formula |
C5H11ClN2 |
Molecular Weight |
134.61 g/mol |
IUPAC Name |
2-(aminomethyl)butanenitrile;hydrochloride |
InChI |
InChI=1S/C5H10N2.ClH/c1-2-5(3-6)4-7;/h5H,2-3,6H2,1H3;1H |
InChI Key |
CNHTYGMJFXJXNK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CN)C#N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.